Potency Comparison: AMPK-|A1|A1|A1 Activator 1 vs. the Widely-Used Tool Compound A-769662
AMPK-|A1|A1|A1 activator 1 demonstrates superior in vitro potency compared to the widely used, first-generation AMPK activator A-769662. The target compound achieves a sub-100 nM EC50, while A-769662 is significantly less potent, with reported EC50 values in the high nanomolar to micromolar range depending on the assay system [1]. This potency differential is critical for experimental design, as lower compound concentrations can reduce the risk of off-target effects and compound-specific artifacts in cellular assays.
| Evidence Dimension | AMPK activation potency (EC50) |
|---|---|
| Target Compound Data | <0.1 μM (<100 nM) |
| Comparator Or Baseline | A-769662: 0.8 μM (purified rat liver AMPK), 0.116 μM (stimulation of purified rat liver AMPK by 1) [1] |
| Quantified Difference | AMPK-|A1|A1|A1 activator 1 is at least 8-fold more potent than the 0.8 μM EC50 of A-769662 in a comparable assay. |
| Conditions | Enzyme-linked immunosorbent assay for target compound ; purified rat liver AMPK for A-769662 [1]. |
Why This Matters
Higher potency allows for the use of lower compound concentrations, minimizing potential off-target activities and improving assay signal-to-noise ratios.
- [1] Cool, B. et al. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome. Cell Metabolism, 2006, 3(6), 403-416. View Source
